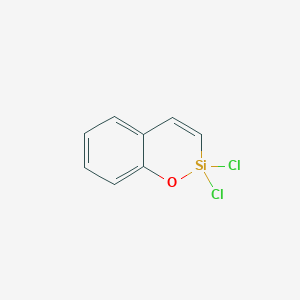
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- is an organic compound that belongs to the class of ketones. It features a piperidine ring, a propylphenyl group, and a methyl group attached to the propanone backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Propylphenyl Group: This step involves the alkylation of a phenyl ring with a propyl group using reagents such as propyl bromide in the presence of a base.
Formation of the Ketone Backbone: The final step involves the formation of the propanone backbone through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as high-pressure hydrogenation for the piperidine ring formation and continuous flow reactors for the Friedel-Crafts acylation, to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding secondary alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the ketone group may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-phenyl-: Lacks the propyl group on the phenyl ring.
1-Propanone, 2-methyl-3-(1-pyrrolidinyl)-1-(4-propylphenyl)-: Contains a pyrrolidine ring instead of a piperidine ring.
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-methylphenyl)-: Has a methyl group instead of a propyl group on the phenyl ring.
Uniqueness
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- is unique due to the presence of the propyl group on the phenyl ring and the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
64840-91-1 |
|---|---|
Fórmula molecular |
C18H27NO |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
2-methyl-3-piperidin-1-yl-1-(4-propylphenyl)propan-1-one |
InChI |
InChI=1S/C18H27NO/c1-3-7-16-8-10-17(11-9-16)18(20)15(2)14-19-12-5-4-6-13-19/h8-11,15H,3-7,12-14H2,1-2H3 |
Clave InChI |
CQWKBCFFMYVYGI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


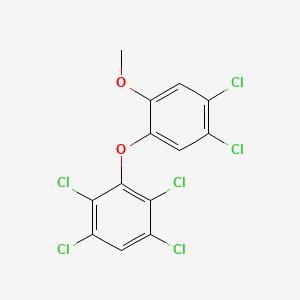
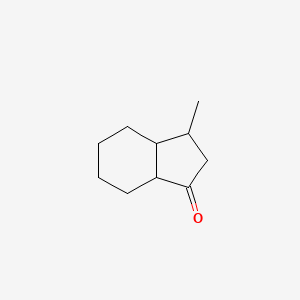
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)

![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)

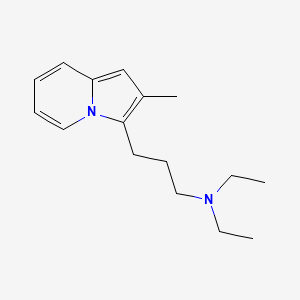



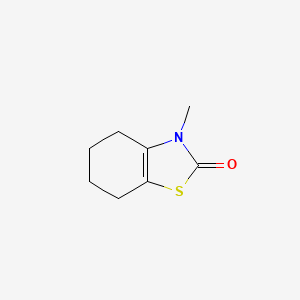
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
